2-((Hexahydro-1H-azepin-1-yl)methyl)butyrophenone hydrochloride
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Overview
Description
2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride is a chemical compound with the molecular formula C18H28ClNO. It is known for its unique structure, which includes an azepane ring, a phenyl group, and a butanone moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride typically involves the reaction of azepane with 1-phenylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent .
Scientific Research Applications
2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-ium-1-yl)ethyl N-[3-(hexoxymethyl)phenyl]carbamate chloride
- 2-(azepan-1-ium-1-yl)ethyl N-(2-hexoxyphenyl)carbamate chloride
Uniqueness
Compared to similar compounds, 2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one chloride stands out due to its unique combination of an azepane ring and a phenylbutanone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
111475-15-1 |
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Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-ylmethyl)-1-phenylbutan-1-one;chloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-2-15(14-18-12-8-3-4-9-13-18)17(19)16-10-6-5-7-11-16;/h5-7,10-11,15H,2-4,8-9,12-14H2,1H3;1H |
InChI Key |
ANRAAPIPUFBQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[NH+]1CCCCCC1)C(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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